molecular formula C16H18N2O2 B7467487 N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide

カタログ番号 B7467487
分子量: 270.33 g/mol
InChIキー: GZDNVRRINSTDCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit other kinases, such as AKT and ERK, which are also involved in cancer cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, TAK-659 has been shown to inhibit the production of cytokines, which are molecules that promote inflammation and contribute to cancer progression. TAK-659 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

実験室実験の利点と制限

One advantage of TAK-659 is that it has shown efficacy against a broad range of cancer types, which makes it a promising candidate for further development. Additionally, TAK-659 has been shown to enhance the activity of other cancer drugs, which could lead to improved treatment outcomes. However, one limitation of TAK-659 is that it has not yet been evaluated in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the development of TAK-659. One direction is to evaluate its efficacy in combination with other cancer drugs, such as immune checkpoint inhibitors. Another direction is to explore its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosage and treatment duration of TAK-659 in humans. Overall, TAK-659 has shown promising results in preclinical studies and is a promising candidate for further development as a cancer therapy.

合成法

The synthesis of TAK-659 involves a series of chemical reactions, starting with the reaction of 4-tert-butylphenylhydrazine with 2,4-dichloropyridine to form an intermediate. This intermediate is then treated with a series of reagents to produce the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that TAK-659 inhibits the growth of cancer cells in vitro and in vivo. TAK-659 has been shown to be effective against various types of cancer, including B-cell lymphoma, multiple myeloma, and solid tumors. Furthermore, TAK-659 has been shown to enhance the activity of other cancer drugs, such as rituximab and lenalidomide.

特性

IUPAC Name

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)12-5-7-13(8-6-12)18-15(20)11-4-9-14(19)17-10-11/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDNVRRINSTDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。